cyclobutylmethanethiol
CAS No.: 1352077-18-9
Cat. No.: VC11648213
Molecular Formula: C5H10S
Molecular Weight: 102.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352077-18-9 |
|---|---|
| Molecular Formula | C5H10S |
| Molecular Weight | 102.2 |
Introduction
Cyclobutylmethanethiol is an organic compound characterized by a cyclobutane ring attached to a methanethiol group. Its molecular formula is C5H10S, and it is a thiol derivative of cyclobutane. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and biological studies.
Synthesis Methods
The synthesis of cyclobutylmethanethiol typically involves the reaction of cyclobutanone with hydrogen sulfide gas in the presence of a base. This process can be optimized for industrial production using continuous flow reactors and efficient catalysts to improve yield and reduce costs.
Chemical Reactions
Cyclobutylmethanethiol can undergo several key chemical reactions:
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Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
| Reaction Type | Products | Reagents |
|---|---|---|
| Oxidation | Disulfides or Sulfonic Acids | Hydrogen Peroxide, Potassium Permanganate |
| Reduction | Cyclobutylmethanol | Lithium Aluminum Hydride, Sodium Borohydride |
| Substitution | Various Substituted Cyclobutyl Derivatives | Halogens, Alkylating Agents |
Applications in Research and Industry
Cyclobutylmethanethiol serves as a building block in organic synthesis for preparing more complex molecules. Its potential applications in medicine and industry are being explored, particularly in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclobutylmethanethiol lacks the additional functional groups present in compounds like (1-Ethoxycyclobutyl)methanethiol or (2,2-Difluorocyclobutyl)methanethiol, which have enhanced reactivity and biological activity due to their ethoxy or fluorine substituents.
| Compound Name | Unique Features |
|---|---|
| Cyclobutylmethanethiol | Baseline structure without additional substituents |
| (1-Ethoxycyclobutyl)methanethiol | Presence of an ethoxy group |
| (2,2-Difluorocyclobutyl)methanethiol | Presence of two fluorine atoms |
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